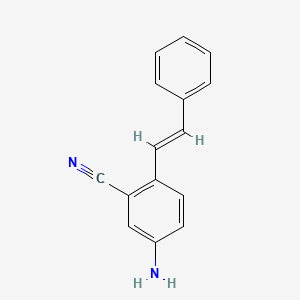

2-Cyano-4-aminostilbene

Übersicht

Beschreibung

2-Cyano-4-aminostilbene is a chemical compound with the molecular formula C15H12N2 . It is a derivative of iminostilbene, which is a mancude organic heterotricyclic parent that consists of a seven-membered nitrogen heterocycle fused with two benzene rings . Iminostilbene is mainly used as a pharmaceutical intermediate for the production of carbamazepine, Oxcarbazepine, and rhodium catalyst ligand .

Synthesis Analysis

The synthesis of 2-Cyano-4-aminostilbene involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Molecular Structure Analysis

The molecular structure of 2-Cyano-4-aminostilbene can be analyzed using various physicochemical characterization tools such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), Fourier-transform infrared spectroscopy (FT-IR), vibrating sample magnetometry (VSM), energy-dispersive X-ray spectroscopy (EDX), and powder X-ray diffraction .Chemical Reactions Analysis

2-Cyano-4-aminostilbene can undergo various chemical reactions to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyano-4-aminostilbene include its melting point, boiling point, density, molecular weight, and solubility . It is soluble in ethyl acetate, water (partly), dioxane, chloroform, and DMSO .Wissenschaftliche Forschungsanwendungen

Photochemical Behavior

Photochemical Properties and Proton Transfer Dynamics : Research on hydroxystilbenes, closely related to 2-cyano-4-aminostilbene, indicates significant insights into their spectroscopic properties and photoacidity. These studies highlight how cyano substituents influence both ground and excited-state acidity, leading to rapid excited-state proton transfer, approaching theoretical limits for water-mediated proton transfer (Lewis et al., 2005).

Excited-State Properties and Meta-Amino Effect : Explorations into the photochemical behavior of donor−acceptor substituted trans-stilbenes, including those with amino and cyano groups, reveal that 3-aminostilbenes display higher fluorescence quantum yields and longer lifetimes compared to their 4-amino counterparts. This suggests significant potential for applications in fluorescence and photonics (Lewis & Weigel, 2000).

Synthesis and Chemical Reactions

- Carbopalladation of Nitriles for Synthesis : The intramolecular carbopalladation of cyano groups, as in the synthesis of 3,4-disubstituted 2-aminonaphthalenes, exemplifies an innovative method involving cyano and amino groups. This process demonstrates a versatile synthetic pathway with high yields and good regioselectivity, hinting at broader applicability in organic synthesis (Tian et al., 2003).

Optical and Electronic Applications

- Nonlinear Optical Properties : Studies on 4-aminostilbene single crystals, closely resembling 2-cyano-4-aminostilbene, show remarkable nonlinear optical and electro-optical properties. These findings are pivotal for applications in frequency conversion and photonics, suggesting similar potential for derivatives like 2-cyano-4-aminostilbene (Yakovlev et al., 1997).

Antioxidant and Antibacterial Activity

- Antioxidant and Antibacterial Properties : The synthesis of azo dyes from 4-aminostilbene has demonstrated significant antioxidant and antibacterial activities. These properties, coupled with the structural similarities to 2-cyano-4-aminostilbene, indicate potential biomedical applications for similar compounds (Rezaei-Seresht et al., 2019).

Wirkmechanismus

The mechanism of action of 2-Cyano-4-aminostilbene involves the formation of an enol intermediate, which then reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination . A variation of the mechanism involves piperidine acting as an organocatalyst, with the corresponding iminium intermediate as the acceptor .

Safety and Hazards

Zukünftige Richtungen

2-Cyano-4-aminostilbene and its derivatives have potential applications in various fields, including self-assembled nanostructures, chemical sensing, organogelation, white light emission, molecular switches, multiphoton absorption, liquid crystals, anion receptors, and biological probes . It is anticipated that organic materials with a cyanostilbene framework will continue to garner attention in the interdisciplinary fields of biology, chemistry, and materials science for diverse applications .

Eigenschaften

IUPAC Name |

5-amino-2-[(E)-2-phenylethenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-11-14-10-15(17)9-8-13(14)7-6-12-4-2-1-3-5-12/h1-10H,17H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOIOVRVJPHUGJ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41427-34-3 | |

| Record name | 2-Stilbenecarbonitrile, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041427343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.